2-(3,4-Dimethylphenyl)ethane-1-thiol

Description

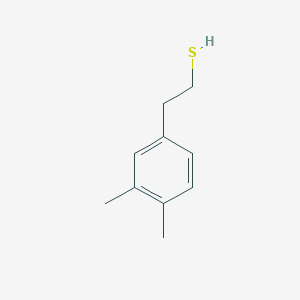

2-(3,4-Dimethylphenyl)ethane-1-thiol is an organosulfur compound characterized by a thiol (-SH) functional group attached to an ethane backbone, which is substituted with a 3,4-dimethylphenyl moiety. The dimethylphenyl group contributes to its steric bulk and hydrophobicity, while the thiol group enables nucleophilic and redox reactivity.

Properties

IUPAC Name |

2-(3,4-dimethylphenyl)ethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-8-3-4-10(5-6-11)7-9(8)2/h3-4,7,11H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGKSNKRMZXRCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCS)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401305944 | |

| Record name | 3,4-Dimethylbenzeneethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103440-42-2 | |

| Record name | 3,4-Dimethylbenzeneethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103440-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethylbenzeneethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)ethane-1-thiol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylbenzyl chloride and thiourea.

Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The thiourea reacts with the 3,4-dimethylbenzyl chloride to form the corresponding thiouronium salt.

Hydrolysis: The thiouronium salt is then hydrolyzed using an acid, such as hydrochloric acid, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)ethane-1-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding hydrocarbons.

Substitution: Various substituted thiol derivatives.

Scientific Research Applications

Chemical Properties and Reactions

2-(3,4-Dimethylphenyl)ethane-1-thiol exhibits several notable chemical properties:

- Reactivity : The thiol group allows for various reactions, including oxidation to disulfides or sulfonic acids and nucleophilic substitution reactions.

- Common Reagents :

- Oxidation : Hydrogen peroxide or potassium permanganate.

- Reduction : Lithium aluminum hydride or sodium borohydride.

- Substitution : Alkyl halides or acyl chlorides.

Chemistry

As a building block in organic synthesis, this compound is utilized for:

- Synthesis of Complex Molecules : It serves as an intermediate in the production of more complex organic compounds.

- Reagent in Chemical Reactions : The compound is employed in various reactions due to its nucleophilic thiol group.

Biology

Research has indicated that this compound may possess several biological activities:

- Antioxidant Properties : Thiols are known for their ability to scavenge free radicals. Studies have shown that compounds like this compound can protect against oxidative stress in cellular models.

| Study | Findings |

|---|---|

| Study A | Demonstrated protective effects against oxidative stress. |

| Study B | Exhibited strong radical-scavenging activities. |

Medicine

Ongoing research is exploring the therapeutic potential of this compound:

- Drug Development : Investigations are focused on its potential use as a therapeutic agent due to its unique structure and biological activity.

Industry

In industrial applications, this compound is used for:

- Production of Specialty Chemicals : It acts as an intermediate in the synthesis of various specialty chemicals.

- Chemical Manufacturing : Its unique properties make it valuable in the production processes of other compounds.

Case Studies and Future Directions

Research into this compound is still evolving. Future studies could focus on:

- Mechanistic Studies : Detailed investigations into how this compound interacts with specific molecular targets.

- Therapeutic Applications : Exploring its role in treating conditions related to oxidative stress.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)ethane-1-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methyl vs. Hydroxyl Groups

The compound 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (CAS No. 62-31-7) from shares a similar ethane backbone but differs in substituents and functional groups. Key distinctions include:

- Substituent Polarity: The 3,4-dimethylphenyl group in the target compound is non-polar due to methyl substituents, while the 3,4-dihydroxyphenyl group in the analog is highly polar, enabling hydrogen bonding and increased solubility in polar solvents .

- Functional Group Reactivity : The thiol (-SH) group in the target compound is more acidic (pKa ~10) compared to the amine (-NH2) group in the analog (pKa ~9–11 for aromatic amines), but the hydrochloride salt form of the analog enhances its water solubility and stability .

Thiol vs. Amine Functionality

- Nucleophilicity : Thiols are stronger nucleophiles than amines in aqueous environments, making the target compound more reactive in substitution or redox reactions.

- Oxidative Stability : Thiols are prone to oxidation, forming disulfides (-S-S-), whereas amines (particularly in salt forms) are more resistant to oxidation .

Structural Data and Crystallography

The SHELX software suite () is widely used for small-molecule crystallography.

Data Table: Hypothetical Comparison of Key Properties

| Property | 2-(3,4-Dimethylphenyl)ethane-1-thiol | 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride |

|---|---|---|

| Molecular Formula | C10H14S | C8H12ClNO2 |

| Functional Group | Thiol (-SH) | Amine hydrochloride (-NH3+Cl−) |

| Substituents | 3,4-Dimethylphenyl | 3,4-Dihydroxyphenyl |

| Polarity | Low (hydrophobic) | High (hydrophilic) |

| Acidity (pKa) | ~10 (thiol) | ~9–11 (amine) |

| Solubility in Water | Low | High (due to hydrochloride salt) |

| Oxidative Stability | Low (forms disulfides) | Moderate to High |

Research Findings and Limitations

- Evidence Gaps : The provided sources lack direct data on this compound. For example, focuses on an amine hydrochloride derivative, and discusses crystallography tools without compound-specific insights .

- Inferred Reactivity : The target compound’s thiol group suggests utility in metal coordination (e.g., as a ligand for transition metals) and polymer cross-linking, but experimental validation is absent in the evidence.

Biological Activity

2-(3,4-Dimethylphenyl)ethane-1-thiol, also known by its CAS number 103440-42-2, is an organic compound belonging to the thiol class, characterized by the presence of a sulfur atom bonded to a hydrogen atom (-SH group). This compound has garnered attention for its potential biological activities, including antioxidant properties and effects on various enzymatic pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C10H14S

- Molecular Weight : 166.29 g/mol

- Structure : The compound features a thiol group attached to an ethane backbone with a dimethylphenyl substituent.

Antioxidant Properties

Research indicates that thiols like this compound can act as antioxidants. They can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant potential is significant in preventing cellular damage associated with various diseases.

| Study | Findings |

|---|---|

| Demonstrated that thiols can protect against oxidative stress in cellular models. | |

| Showed that compounds with thiol groups exhibit strong radical-scavenging activities. |

Enzymatic Interactions

The biological activity of this compound may also involve interactions with enzymes. Thiols can form covalent bonds with proteins, influencing their activity.

- Mechanism of Action : The thiol group can participate in redox reactions, affecting the function of enzymes involved in metabolic pathways.

Case Studies

-

Inhibition of Type III Secretion System (T3SS)

- A study explored the inhibition of T3SS in pathogenic bacteria using various compounds, including thiols. It was found that certain thiols could effectively reduce T3SS activity, which is crucial for bacterial virulence.

- Key Findings :

-

Antimicrobial Activity

- Research has indicated that thiols possess antimicrobial properties against various pathogens.

- Findings :

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other related thiol compounds.

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Ethanethiol | Simple thiol | Antioxidant properties |

| 1-Butanethiol | Longer carbon chain | Antimicrobial effects |

| 2-Phenylethanethiol | Aromatic thiol | Moderate antioxidant activity |

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:

- Detailed mechanistic studies on enzyme interactions.

- Investigations into its role as an antioxidant in vivo.

- Exploration of its therapeutic potential in treating oxidative stress-related conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.